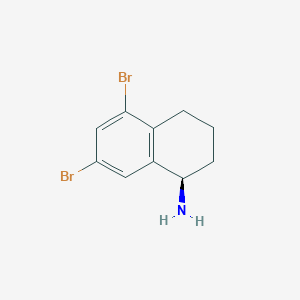
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated organic compound belonging to the class of tetrahydronaphthalenes. This compound features a bromine atom at the 5th and 7th positions of the tetrahydronaphthalene ring and an amine group at the 1st position. It is a chiral molecule, meaning it has distinct spatial arrangements that can affect its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalene: The compound can be synthesized by the bromination of tetrahydronaphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Reduction of Dibromonaphthalene: Another method involves the reduction of dibromonaphthalene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This process converts the dibromonaphthalene to the corresponding tetrahydronaphthalene derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Types of Reactions:
Oxidation: The amine group in the compound can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the nitro group to an amine using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can replace bromine with hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrobromic acid (HBr)
Major Products Formed:
Nitro Compound: (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-nitro
Hydroxylated Compound: (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol
科学研究应用
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is similar to other brominated tetrahydronaphthalenes, such as (R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine and (R)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. its unique structural features, such as the specific positions of the bromine atoms and the presence of the amine group, contribute to its distinct chemical and biological properties.
相似化合物的比较
(R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
(R)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
(R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol
属性
IUPAC Name |
(1R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














